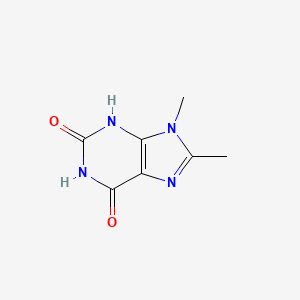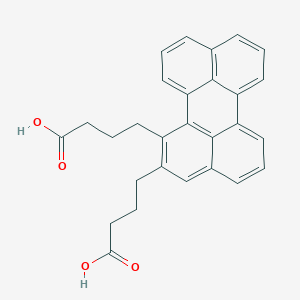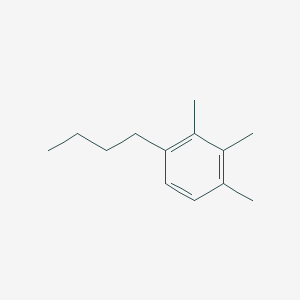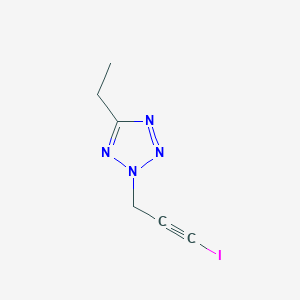
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an ethyl group and an iodopropynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Iodopropynyl Group: The iodopropynyl group can be introduced through a Sonogashira coupling reaction between an alkyne and an iodoalkane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodopropynyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodopropynyl group can facilitate interactions with nucleophilic sites, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a methyl group instead of an ethyl group.
5-Ethyl-2-(3-bromoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a bromopropynyl group instead of an iodopropynyl group.
5-Ethyl-2-(3-chloroprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a chloropropynyl group instead of an iodopropynyl group.
Uniqueness
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is unique due to the presence of the iodopropynyl group, which can undergo specific reactions such as Sonogashira coupling, making it a valuable intermediate in organic synthesis. The combination of the ethyl group and the iodopropynyl group also provides distinct electronic and steric properties that can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
92712-03-3 |
|---|---|
Molekularformel |
C6H7IN4 |
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
5-ethyl-2-(3-iodoprop-2-ynyl)tetrazole |
InChI |
InChI=1S/C6H7IN4/c1-2-6-8-10-11(9-6)5-3-4-7/h2,5H2,1H3 |
InChI-Schlüssel |
HDBWCSXOPZIRBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(N=N1)CC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


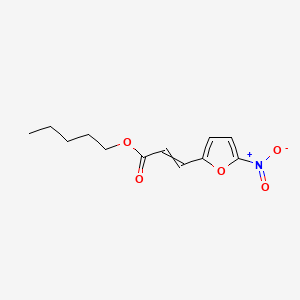
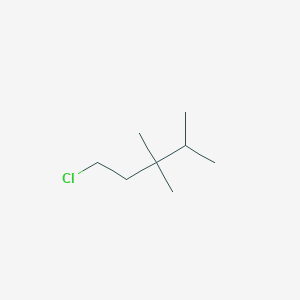
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
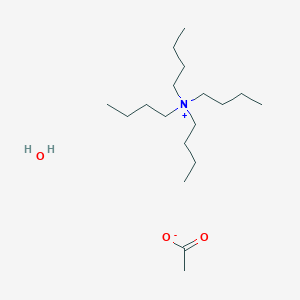


![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
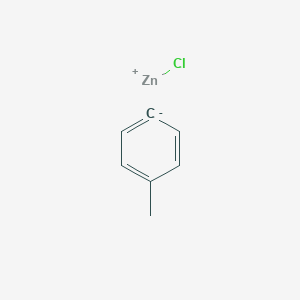
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)
